5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one is a complex organic compound that features a fluorine atom, a dioxaborolane group, and a benzo[d][1,3]dioxin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one typically involves multiple steps, including substitution reactions and coupling reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and the dioxaborolane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The dioxaborolane group can act as a Lewis acid, facilitating various chemical transformations. The fluorine atom can enhance the compound’s reactivity and stability by influencing electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Shares the dioxaborolane group and fluorine atom but differs in the core structure.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Similar functional groups but a different heterocyclic core
Properties
Molecular Formula |
C18H22BFO5 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-8-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C18H22BFO5/c1-16(2)17(3,4)25-19(24-16)10-9-11-7-8-12(20)13-14(11)22-18(5,6)23-15(13)21/h7-10H,1-6H3/b10-9+ |
InChI Key |
QTAIRUBMABCEAB-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C3C(=C(C=C2)F)C(=O)OC(O3)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C3C(=C(C=C2)F)C(=O)OC(O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.